2-Chloro Proglumetacin
Description
2-Chloro Proglumetacin is a chemically modified derivative of Proglumetacin (CAS 57132-53-3), a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C₄₆H₅₈ClN₅O₈ and a molecular weight of 844.43 g/mol . The compound is characterized by a 2-chloro substitution on its pyrimidine ring, a structural alteration aimed at enhancing pharmacological properties such as anti-inflammatory efficacy or metabolic stability . While Proglumetacin itself is a white to off-white crystalline powder with established use in treating osteoarthritis (OA), sports-induced injuries (e.g., tennis elbow), and post-surgical ectopic ossification prophylaxis , the 2-chloro derivative’s specific applications remain under investigation.
Properties
Molecular Formula |
C₄₆H₅₇Cl₂N₅O₈ |
|---|---|
Molecular Weight |
878.88 |
Synonyms |
3-(4-(2-(2-(1-(2,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)ethyl)piperazin-1-yl)propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate; o-Chloro Proglumetacin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrimidine Series
2-Chloro Proglumetacin belongs to a family of pyrimidine-based NSAIDs. Key structural analogues include:
- Proglumetacin (Parent Compound) : Lacks the 2-chloro substitution, instead featuring a hydrogen or alternative functional group at the 2-position.
- Derivatives 15a-e : Synthesized via displacement of the 2-chloro group in intermediate pyrimidine structures with aryl amines, followed by deprotection and acryloylation .
Table 1: Structural and Functional Comparison
Derivatives like 15a-e demonstrate that substituent variations at the 2-position significantly alter solubility and metabolic stability, as shown in synthetic studies .
Functional Analogues: NSAIDs with Chloro-Substitutions
Chloro-substituted NSAIDs are common due to chlorine’s role in enhancing drug-receptor interactions. Key comparisons include:
- Diclofenac : Features a dichlorophenyl group, contributing to potent COX-2 inhibition but higher gastrointestinal (GI) toxicity.
- Indomethacin : Contains a chlorobenzoyl group, with strong anti-inflammatory effects but poor GI tolerability.
Table 2: Functional Comparison of Chloro-Substituted NSAIDs
Proglumetacin’s clinical success (74–86% efficacy in acute epicondylitis vs. 49–72.5% for placebo) suggests that 2-Chloro Proglumetacin could retain or exceed this efficacy while maintaining GI safety, though further studies are needed.
Analytical Profiling
While Proglumetacin is confirmed via infrared (IR) spectroscopy , 2-Chloro Proglumetacin’s analysis would require advanced techniques such as:
- HPLC-MS: Used for glycan-tagged analogues (e.g., 2-aminobenzamide vs. procainamide) .
- Fluorescence Detection : Sensitive to chloro-substituted aromatic systems .
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